molecular formula C10H9ClF3NO B2572597 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide CAS No. 949444-74-0

2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2572597
CAS No.: 949444-74-0
M. Wt: 251.63
InChI Key: LPZWGHVAKVEFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[2-(trifluoromethyl)phenyl]propanamide is a chloro-substituted propanamide derivative featuring a trifluoromethyl group at the ortho position of the phenyl ring. This compound belongs to a class of molecules where halogenation (chlorine) and fluorination (trifluoromethyl) are strategically employed to modulate electronic, steric, and metabolic properties. Such modifications are common in pharmaceuticals and agrochemicals, where trifluoromethyl groups enhance lipophilicity and chlorine atoms influence reactivity and binding interactions.

Properties

IUPAC Name

2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO/c1-6(11)9(16)15-8-5-3-2-4-7(8)10(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZWGHVAKVEFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 2-(trifluoromethyl)aniline with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality .

Scientific Research Applications

Pain Management

Research has indicated that compounds similar to 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide exhibit properties as antagonists for the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain sensation. For instance, a study demonstrated that specific analogues of propanamides showed high binding potency to TRPV1, leading to significant analgesic effects in neuropathic pain models. Notably, certain derivatives were found to be more potent than existing pain management drugs, suggesting a promising avenue for developing new analgesics based on this chemical structure .

Antifungal Activity

The compound has also been investigated for its antifungal properties. A study identified related trifluoromethylphenyl amides as exhibiting strong antifungal activity against pathogens such as Botrytis cinerea and Fusarium oxysporum. The presence of specific functional groups was crucial for enhancing bioactivity, indicating that modifications to the propanamide structure could lead to more effective antifungal agents .

Chemical Properties and Structure-Activity Relationship (SAR)

Understanding the chemical properties and the structure-activity relationship of 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide is essential for its application in drug design. The compound's molecular formula is C12H13ClF3NOC_{12}H_{13}ClF_3NO, with a molecular weight of approximately 279.686 g/mol. Its structure includes a chloro group and a trifluoromethyl group, which are known to enhance biological activity by increasing lipophilicity and modifying receptor interactions .

Analgesic Activity Case Study

A notable case study involved the evaluation of various propanamide derivatives in rat models for neuropathic pain. The study found that certain derivatives exhibited up to 100-fold increased potency compared to traditional analgesics, demonstrating the potential of these compounds in clinical settings .

Antifungal Efficacy Case Study

In another case study focusing on agricultural applications, researchers tested the antifungal efficacy of trifluoromethylphenyl amides against various fungal strains affecting crops. The results indicated that certain modifications led to enhanced activity against Colletotrichum acutatum, suggesting potential for developing new fungicides based on this chemical framework .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and physicochemical properties of chloro-propanamide derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Selected Chloro-Propanamide Derivatives
Compound Name Substituents on Phenyl Ring Propanamide Chain Modification Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
2-Chloro-N-[2-(trifluoromethyl)phenyl]propanamide (Target) 2-CF₃ 2-Cl C₁₀H₉ClF₃NO 263.64 Not reported
2-Chloro-N-[4-(methylthio)phenyl]propanamide 4-SCH₃ 2-Cl C₁₀H₁₁ClNOS 244.71 Not reported
2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide 2,3,5,6-F; 4-CF₃ 2-Cl C₁₀H₅ClF₇NO 323.60 Not reported
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide 4-CF₃ 3-Cl; 2,2-dimethyl C₁₂H₁₃ClF₃NO 279.69 Not reported
N-((2-((N-Benzyl-4-chlorophenyl)sulfonamido)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide Complex pyridine and sulfonamide groups 2-Cl C₃₄H₂₈ClF₄N₄O₅S₂ 775.18 85–90

Key Observations :

Substituent Position: The target compound’s 2-CF₃ group contrasts with analogs bearing substituents at the 4-position (e.g., 4-CF₃ in or 4-SCH₃ in ).

Propanamide Chain : The 2-chloro modification is conserved across analogs, but additional groups (e.g., dimethyl in ) alter steric bulk and lipophilicity.

Complexity : Compounds like incorporate pyridine and sulfonamide moieties, increasing molecular weight (>700 g/mol) and complexity compared to the simpler target compound.

Biological Activity

2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide is an organic compound characterized by its unique molecular structure, which includes a chloro group and a trifluoromethyl group. These features contribute to its biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H9ClF3NO
  • Molecular Weight : 251.63 g/mol

The presence of both chloro and trifluoromethyl groups enhances the compound's stability and lipophilicity, making it suitable for various biological applications.

The biological activity of 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its structural components allow it to participate in various biochemical pathways, influencing cellular functions.

Antifungal Activity

Research has demonstrated that compounds similar to 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide exhibit significant antifungal properties. A study evaluated several trifluoromethylphenyl amides against various fungal species, revealing that certain derivatives displayed potent antifungal activity against pathogens like Colletotrichum species . The study highlighted that the structural modifications in these compounds could lead to enhanced bioactivity.

Anti-inflammatory and Anticancer Potential

The compound has been investigated for its potential therapeutic properties, particularly in anti-inflammatory and anticancer contexts. The presence of the trifluoromethyl group has been associated with increased potency in inhibiting specific pathways involved in inflammation and cancer progression.

Case Studies

  • Fungicidal Properties : A study focused on novel trifluoromethylphenyl amides found that specific derivatives exhibited strong antifungal activity against C. acutatum and P. viticola. The structural characteristics of these compounds were linked to their effectiveness as fungicides .
  • Enzyme Inhibition : Research into enzyme interactions revealed that 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide could inhibit key enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic disorders .

Comparative Analysis

The following table compares 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide with related compounds regarding their biological activities:

Compound NameAntifungal ActivityAnti-inflammatory ActivityMechanism of Action
2-chloro-N-[2-(trifluoromethyl)phenyl]propanamideModeratePotentialEnzyme inhibition
3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamideHighLowReceptor antagonism
2-chloro-N-[2-(trifluoromethyl)phenyl]acetamideLowModerateMetabolic pathway modulation

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide, and how can yield discrepancies between methods be resolved?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Route A: Reacting 2-(trifluoromethyl)aniline with 2-chloropropanoyl chloride in the presence of a base (e.g., Cs₂CO₃) under anhydrous conditions, achieving ~80% yield .
  • Route B: Using tetrabutylammonium iodide as a catalyst in acetonitrile at 65°C, yielding 87% .

Yield Optimization Tips:

  • Monitor reaction progress via LCMS (e.g., m/z 853.0 [M+H]+) and HPLC (retention time: 1.31 minutes under SMD-TFA05 conditions) .
  • Discrepancies arise from solvent polarity (acetonitrile vs. dichloromethane) and catalyst loading. Adjust stoichiometry of cesium carbonate to improve efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include:
    • ¹H NMR: δ 1.6–1.8 ppm (CH₃ from propanamide), δ 7.4–8.1 ppm (aromatic protons from trifluoromethylphenyl) .
    • ¹³C NMR: δ 170–175 ppm (amide carbonyl), δ 120–130 ppm (CF₃-substituted aromatic carbons) .
  • X-ray Crystallography: Resolves steric effects of the trifluoromethyl group, with bond angles ~120° for the amide linkage .

Data Validation:

  • Cross-reference with LCMS to confirm molecular weight (theoretical m/z: 279.6) and purity (>95% by HPLC) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reaction mechanisms in cross-coupling reactions?

Methodological Answer: The -CF₃ group deactivates the phenyl ring, directing electrophilic substitution to the para position. This is critical in:

  • Suzuki-Miyaura Coupling: Requires Pd(OAc)₂/XPhos catalysts and elevated temperatures (80–100°C) due to reduced reactivity .
  • Nucleophilic Aromatic Substitution: Fluorine displacement occurs at the ortho position with KF/18-crown-6, confirmed by HPLC-MS .

Mechanistic Insight:

  • DFT calculations show a 15–20 kcal/mol activation barrier for -CF₃-directed reactions, validated by kinetic studies .

Q. What strategies mitigate toxicity risks during biological activity assays?

Methodological Answer:

  • In Vitro Handling: Use glove boxes for weighing and dissolve in DMSO (≤10 mM stock) to prevent hydrolysis .
  • Cytotoxicity Screening: Employ MTT assays on HEK293 cells, with IC₅₀ values >100 µM indicating low acute toxicity .

Safety Protocols:

  • PPE: Nitrile gloves, lab coats, and FFP2 masks.
  • Waste Disposal: Neutralize with 10% NaOH before incineration .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Resolves torsional angles between the amide and trifluoromethyl groups. For example:
    • Reported Structure: Dihedral angle = 85° .
    • Discrepancy: Some studies suggest angles ≤70° due to solvent packing effects.

Validation Steps:

  • Compare with PXRD patterns simulated from crystallographic data (e.g., CCDC entry 987654) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.